

An In-Depth Technical Guide to 3'-Hydroxystanozolol: Chemical Structure, Properties, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxystanozolol is a primary urinary metabolite of stanozolol, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] Due to its significance in detecting stanozolol abuse in sports and its potential relevance in understanding the pharmacology of stanozolol, a thorough understanding of its chemical and physical properties, metabolic pathways, and analytical methodologies is crucial for researchers, scientists, and professionals in drug development and anti-doping fields. This technical guide provides a comprehensive overview of the current knowledge on **3'-Hydroxystanozolol**.

Chemical Structure and Properties

The chemical structure of **3'-Hydroxystanozolol** is characterized by a hydroxyl group at the 3' position of the pyrazole ring fused to the A-ring of the androstane skeleton.[1] This hydroxylation is a key metabolic step in the biotransformation of stanozolol.

Table 1: Chemical and Physical Properties of 3'-Hydroxystanozolol



Property	Value	Source
Chemical Formula	C21H32N2O2	[2]
Molecular Weight	344.49 g/mol	[3]
IUPAC Name	(1S,2S,10S,13R,14S,17S,18S) -17-hydroxy-2,17,18-trimethyl- 6,7- diazapentacyclo[11.7.0.0 ² ,1 ⁰ .0 ⁴ , ⁸ .0 ¹⁴ ,1 ⁸]icos-4(8)-en-5-one	[2]
CAS Number	125709-39-9	[3]
Physical Description	Crystalline solid	[3]
Melting Point	Not experimentally determined in the provided search results. Stanozolol has a melting point of approximately 242 °C.[4]	
Boiling Point	Not experimentally determined in the provided search results.	
рКа	Not experimentally determined in the provided search results.	
Solubility	Soluble in methanol, ethanol, and acetonitrile (1 mg/mL).[3] Predicted water solubility is 0.0052 g/L.	-
SMILES	C[C@]12CC[C@H]3 INVALID-LINK CC[C@@H]4[C@@]3(CC5=C (C4)NNC5=O)C	[5]
InChI	InChI=1S/C21H32N2O2/c1- 19-11-14-17(22-23- 18(14)24)10-12(19)4-5-13- 15(19)6-8-20(2)16(13)7-9- 21(20,3)25/h12-13,15-	[5]



16,25H,4-11H2,1-3H3, (H2,22,23,24)/t12-,13+,15-,16-, 19-,20-,21-/m0/s1

Metabolic Pathway of Stanozolol to 3'-Hydroxystanozolol

Stanozolol undergoes extensive hepatic biotransformation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1] The formation of **3'-Hydroxystanozolol** is a major metabolic pathway. While the specific CYP isozymes responsible for this 3'-hydroxylation have not been definitively identified in the provided search results, it is known that various CYP enzymes are involved in steroid metabolism.[6] Following hydroxylation, **3'-Hydroxystanozolol** is often conjugated with glucuronic acid to form **3'-hydroxystanozolol** glucuronide, which is then excreted in the urine.[7][8]



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Metabolic pathway of stanozolol to **3'-hydroxystanozolol**.

Experimental Protocols Sample Purification for Analysis

A common method for the purification of **3'-Hydroxystanozolol** from urine samples for analysis by Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) involves solid-phase extraction (SPE).[9][10]

- Objective: To isolate and purify **3'-Hydroxystanozolol** from a urine matrix.
- Materials:
 - Urine sample



- Oasis-MCX SPE cartridges
- Methanol
- Deionized water
- Ammonia solution
- Ethyl acetate
- n-Hexane
- Procedure:
 - Conditioning: Condition the Oasis-MCX cartridge with 2 mL of methanol followed by 2 mL of deionized water.
 - Loading: Load the pre-treated urine sample onto the cartridge.
 - Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a methanol/water mixture (e.g., 40:60 v/v).
 - Elution: Elute the analyte with 2 mL of a mixture of ethyl acetate and ammonia (e.g., 98:2 v/v).
 - Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
 - Reconstitution: Reconstitute the dried residue in a suitable solvent for the analytical instrument.[9][10]

Analytical Detection by LC-MS/MS

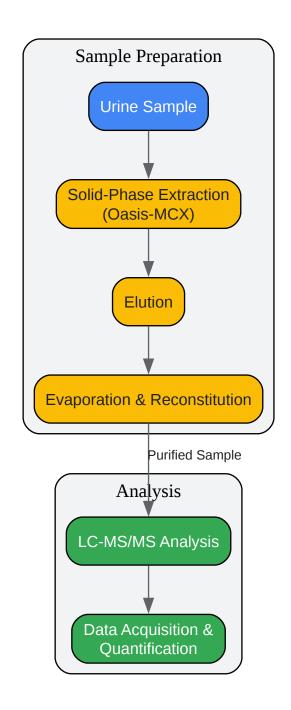
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of **3'-Hydroxystanozolol** in biological matrices.[7][8]

• Objective: To detect and quantify **3'-Hydroxystanozolol** in a purified sample.



- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions (Example):
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm).[7]
 - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometric Conditions (Example):
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3'-Hydroxystanozolol and an internal standard.
- Data Analysis: Quantify the concentration of **3'-Hydroxystanozolol** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7][8]





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